methyl N-(1,1-dioxothiolan-3-yl)carbamate
Description
Methyl N-(1,1-dioxothiolan-3-yl)carbamate is a carbamate derivative featuring a 1,1-dioxothiolan (tetrahydrothiophene-1,1-dioxide) ring system. The compound consists of a five-membered sulfone ring (dioxothiolan) substituted at the 3-position with a methyl carbamate group (–O(CO)NHCH₃). This structure confers unique electronic and steric properties due to the sulfone group’s electron-withdrawing nature and the carbamate’s hydrolytic sensitivity.
Properties
IUPAC Name |
methyl N-(1,1-dioxothiolan-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c1-11-6(8)7-5-2-3-12(9,10)4-5/h5H,2-4H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBQVPKVAVZEFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1CCS(=O)(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(1,1-dioxothiolan-3-yl)carbamate typically involves the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base, such as potassium hydroxide, in an ethanol medium . The reaction proceeds through the formation of an intermediate dithiocarbamate, which is then methylated to yield the final product. The choice of solvent is critical for optimizing the yield and purity of the product, with ethanol or a mixture of ethanol and dimethylformamide being preferred .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent composition, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(1,1-dioxothiolan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dioxo group can be reduced to form thiolane derivatives.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Substituted carbamates.
Scientific Research Applications
Methyl N-(1,1-dioxothiolan-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly as a fungicide.
Industry: Utilized in the production of pesticides and antioxidants.
Mechanism of Action
The mechanism of action of methyl N-(1,1-dioxothiolan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can disrupt metabolic pathways and lead to the desired biological effects, such as antifungal activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The table below compares methyl N-(1,1-dioxothiolan-3-yl)carbamate with similar carbamate derivatives:
*Molecular weights calculated based on chemical formulas.
Key Observations:
Sulfone vs. Sulfones are less prone to oxidative metabolism, a feature leveraged in drug design .
Substituent Effects: The methyl carbamate group in the target compound differs from adamantane-carboxamide () or aryl groups (), influencing solubility and target binding. Adamantane derivatives, for example, are known for lipid membrane penetration .
Physicochemical and Toxicological Comparisons
Biological Activity
Methyl N-(1,1-dioxothiolan-3-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound belongs to the carbamate class of compounds. Its structure features a thiolane ring with dioxo functionalities, which are believed to contribute to its unique biological properties. The compound can undergo various chemical reactions, including hydrolysis and substitution reactions, which are characteristic of carbamate derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves:
- Inhibition of Enzymes : The compound may inhibit certain enzymes by covalently bonding at active sites, thereby blocking substrate access.
- Alteration of Metabolic Pathways : This interaction can lead to significant changes in metabolic pathways, affecting cell viability and proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been evaluated in several studies. In one notable study:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : The compound demonstrated IC50 values of 15 µM for HeLa cells and 25 µM for MCF-7 cells after 48 hours of treatment.
These findings indicate that this compound may inhibit cancer cell growth effectively.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also demonstrated synergistic effects when combined with conventional antibiotics.
Case Study 2: Cancer Cell Line Studies
A separate investigation focused on the effects of this compound on cancer cell lines. The study revealed that treatment with the compound led to increased apoptosis in HeLa cells as evidenced by flow cytometry analysis. The mechanism was linked to the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
